tert-butyl N-{2-[4-(3-formylphenyl)-1H-pyrazol-1-yl]ethyl}carbamate
Description
tert-Butyl N-{2-[4-(3-formylphenyl)-1H-pyrazol-1-yl]ethyl}carbamate (CAS: EN300-6494254) is a carbamate derivative featuring a pyrazole core substituted with a 3-formylphenyl group and a tert-butyl carbamate-linked ethyl chain. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research.
Properties
Molecular Formula |
C17H21N3O3 |
|---|---|
Molecular Weight |
315.37 g/mol |
IUPAC Name |
tert-butyl N-[2-[4-(3-formylphenyl)pyrazol-1-yl]ethyl]carbamate |
InChI |
InChI=1S/C17H21N3O3/c1-17(2,3)23-16(22)18-7-8-20-11-15(10-19-20)14-6-4-5-13(9-14)12-21/h4-6,9-12H,7-8H2,1-3H3,(H,18,22) |
InChI Key |
MXAPZTOEDVBRLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1C=C(C=N1)C2=CC=CC(=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{2-[4-(3-formylphenyl)-1H-pyrazol-1-yl]ethyl}carbamate typically involves multiple stepsThe reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions are carefully controlled to maintain the integrity of the compound and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-{2-[4-(3-formylphenyl)-1H-pyrazol-1-yl]ethyl}carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-{2-[4-(3-formylphenyl)-1H-pyrazol-1-yl]ethyl}carbamate is used as an intermediate in the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it useful in studying biological pathways and mechanisms .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise in preclinical studies as a potential drug candidate for treating certain diseases .
Industry
In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in polymer science and materials engineering .
Mechanism of Action
The mechanism of action of tert-butyl N-{2-[4-(3-formylphenyl)-1H-pyrazol-1-yl]ethyl}carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their activity. The pyrazole ring can interact with aromatic residues in proteins, affecting their function. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
tert-Butyl N-[3-Nitro-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]carbamate
- Structure : The pyrazole ring is substituted with a nitro group at position 3 and a trifluoroethyl group at position 1.
- Key Differences :
- The 3-nitro group introduces strong electron-withdrawing effects, enhancing electrophilic reactivity compared to the 3-formylphenyl group.
- The trifluoroethyl substituent increases hydrophobicity and metabolic stability, making it suitable for fluorinated drug candidates.
- Applications : Likely used in medicinal chemistry for targeting enzymes sensitive to nitro or fluorinated groups .
tert-Butyl N-{2-[4-(Chlorosulfonyl)-1H-pyrazol-1-yl]ethyl}carbamate
- Structure : Contains a chlorosulfonyl group at the pyrazole’s 4-position.
- Key Differences: The chlorosulfonyl group is highly reactive, enabling nucleophilic substitution (e.g., forming sulfonamides), unlike the formyl group’s aldehyde chemistry.
- Applications : Useful as a sulfonation reagent or in polymer chemistry .
tert-Butyl N-(6-Bromohexyl)carbamate
- Structure : A linear bromohexyl chain instead of the pyrazole-ethyl group.
- Key Differences :
- Applications : Intermediate in lipidated peptide synthesis or surfactants.
Pharmaceutically Relevant Derivatives
- Example: tert-Butyl(5-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)furan-2-yl)methylcarbamate Structure: Integrates chromenone and pyrazolopyrimidine moieties. Key Differences:
- Dual fluorine atoms enhance binding to hydrophobic pockets in biological targets.
Data Table: Structural and Functional Comparison
Pharmacological and Industrial Relevance
- Formyl Group Utility : The aldehyde in the target compound enables condensation reactions (e.g., hydrazone formation) for bioconjugation or prodrug design.
- Fluorinated Analogs : Improved bioavailability and target engagement in CNS or anticancer drugs .
- Sulfonyl Derivatives : Key for covalent inhibitor development or polymer cross-linking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
